

Synthesis of 6-Desacetyl-6-bromo-N-Boc Palbociclib-d4: A Technical Guide

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Compound of Interest

6-Desacetyl-6-bromo-N-Boc
Palbociclib-d4

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This in-depth technical guide outlines a plausible synthetic route for **6-Desacetyl-6-bromo-N-Boc Palbociclib-d4**, a deuterated analog of a key intermediate in the synthesis of Palbociclib. This document provides a detailed experimental protocol, a summary of expected quantitative data, and a visual representation of the synthetic workflow.

Overview of the Synthetic Strategy

The synthesis of **6-Desacetyl-6-bromo-N-Boc Palbociclib-d4** involves a multi-step process culminating in the coupling of a deuterated piperazine moiety with the core pyrido[2,3-d]pyrimidinone structure. The key challenge lies in the strategic introduction of the four deuterium atoms. A logical approach involves the use of a deuterated starting material, specifically piperazine-d8, which is then mono-Boc protected and coupled to the pyridinyl moiety before the final coupling step.

Experimental Protocols

This section details the step-by-step experimental procedures for the synthesis of the target molecule.



Synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4

Step 1: Synthesis of tert-butyl piperazine-1-carboxylate-d8

A solution of piperazine-d8 dihydrochloride (1.0 eq) in a mixture of dioxane and water is cooled to 0 °C. Di-tert-butyl dicarbonate (Boc)2O (1.1 eq) is added portion-wise, and the reaction mixture is stirred at room temperature overnight. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford tert-butyl piperazine-1-carboxylate-d8 as a white solid.

Step 2: Synthesis of tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate-d4

To a solution of tert-butyl piperazine-1-carboxylate-d8 (1.0 eq) and 5-bromo-2-nitropyridine (1.05 eq) in dimethyl sulfoxide (DMSO) is added triethylamine (2.0 eq). The reaction mixture is heated to 70 °C and stirred for 24 hours. After cooling to room temperature, water is added to precipitate the product. The solid is collected by filtration, washed with water, and dried under vacuum to yield tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate-d4.

Step 3: Synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4

A suspension of tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate-d4 (1.0 eq) and palladium on carbon (10% w/w, 0.1 eq) in methanol is stirred under a hydrogen atmosphere (1 atm) at room temperature for 12 hours. The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure to give tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4 as a solid.

Synthesis of 6-bromo-8-cyclopentyl-5-methyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one

This key intermediate can be synthesized according to published procedures.[1][2] A notable route starts from thiouracil and involves methylation, nucleophilic substitution, bromination, another nucleophilic substitution, Heck reaction, ring closure, oxidation, and a final bromination to yield the desired product with an overall yield of approximately 35%.[1]



Synthesis of 6-Desacetyl-6-bromo-N-Boc Palbociclib-d4

A suspension of 6-bromo-8-cyclopentyl-2-(methylsulfinyl)-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (1.0 eq) and tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4 (1.4 eq) in toluene is heated under a nitrogen atmosphere at reflux for 24 hours.[3] The reaction progress is monitored by thin-layer chromatography. After completion, the mixture is cooled, and the resulting solid is collected by filtration, washed with toluene, and dried under vacuum to afford **6-Desacetyl-6-bromo-N-Boc Palbociclib-d4**.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the key steps in the synthesis.

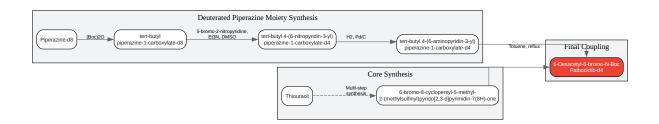


Step	Reactant	Product	Expected Yield (%)	Purity (by HPLC) (%)
2.1. Step 1	Piperazine-d8 dihydrochloride	tert-butyl piperazine-1- carboxylate-d8	85-95	>98
2.1. Step 2	tert-butyl piperazine-1- carboxylate-d8, 5-bromo-2- nitropyridine	tert-butyl 4-(6- nitropyridin-3- yl)piperazine-1- carboxylate-d4	70-80	>97
2.1. Step 3	tert-butyl 4-(6- nitropyridin-3- yl)piperazine-1- carboxylate-d4	tert-butyl 4-(6- aminopyridin-3- yl)piperazine-1- carboxylate-d4	90-98	>98
2.3.	6-bromo-8- cyclopentyl-2- (methylsulfinyl)-5 -methyl-8H- pyrido[2,3- d]pyrimidin-7- one, tert-butyl 4- (6-aminopyridin- 3-yl)piperazine- 1-carboxylate-d4	6-Desacetyl-6- bromo-N-Boc Palbociclib-d4	60-70	>99

Visualization of the Synthetic Workflow

The following diagrams illustrate the key transformations in the synthesis of **6-Desacetyl-6-bromo-N-Boc Palbociclib-d4**.

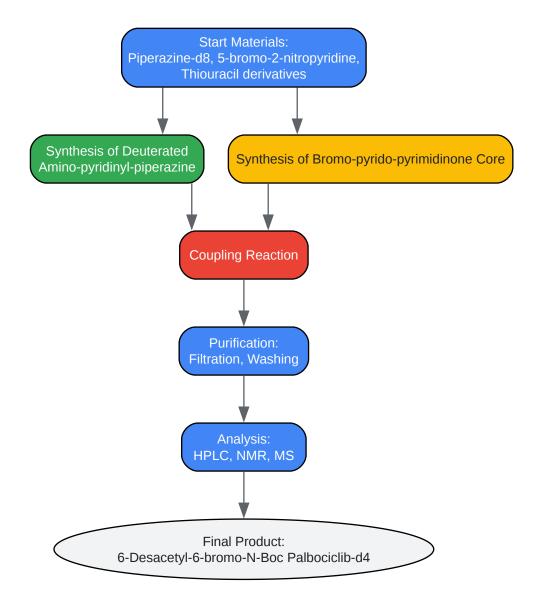




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Caption: Overall synthetic workflow for 6-Desacetyl-6-bromo-N-Boc Palbociclib-d4.





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